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C32H25ClN2O4

Cat. No.: B12634329
M. Wt: 537.0 g/mol
InChI Key: RRVVZYNZCAXTSD-HPQIJTKRSA-N
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Description

General Principles of Complex Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic compounds is a cornerstone of organic chemistry, driven by their prevalence in natural products and pharmaceuticals. Key strategies include cycloaddition reactions, multicomponent reactions (MCRs), and domino reactions, which allow for the rapid construction of molecular complexity. nih.govresearchgate.netmdpi.com The choice of solvent, catalyst, and reaction temperature plays a crucial role in directing the reaction pathway and achieving the desired stereochemical outcome. solubilityofthings.com Green chemistry principles are also increasingly influential, encouraging the use of environmentally benign solvents and catalysts. bohrium.com

Synthesis of Spirocyclic Derivatives of C32H25ClN2O4 (e.g., 6′-(4-chlorophenyl)-6a′-nitro-6a′,6b′,7′,9′,10′,12a′-hexahydro-2H,6′H,8′H-spiro[acenaphthylene-1,12′-chromeno[3,4-a]indolizin]-2-one)

The specific spirocyclic derivative, 6′-(4-chlorophenyl)-6a′-nitro-6a′,6b′,7′,9′,10′,12a′-hexahydro-2H,6′H,8′H-spiro[acenaphthylene-1,12′-chromeno[3,4-a]indolizin]-2-one, exemplifies the intricate structures achievable through modern synthetic methods. nih.govresearchgate.netresearchgate.net The synthesis of such complex spiro compounds often relies on a [3+2] cycloaddition reaction of azomethine ylides. acs.orgmdpi.com

Multicomponent reactions are highly efficient for building complex molecules like spiro-indenoquinoxaline pyrrolizidine (B1209537) fused nitrochromene derivatives in a single step. nih.govbohrium.com For instance, a one-pot, four-component reaction can be used to synthesize novel chromeno[3,4-c]spiropyrrolidine-indenoquinoxalines via a 1,3-dipolar cycloaddition of 3-acetyl-coumarins with azomethine ylides. researchgate.net These reactions are valued for their atom economy and operational simplicity. nih.gov The synthesis of indolizine (B1195054) derivatives can also be achieved through a one-pot multicomponent reaction, highlighting the versatility of this approach. mdpi.comresearchgate.net

Micellar catalysis, often employing surfactants like cetyltrimethylammonium bromide (CTAB), provides a unique reaction environment that can accelerate reaction rates and enhance selectivity. rsc.orgresearchgate.netpublish.csiro.au Micelles, formed by the self-aggregation of surfactant molecules in water, can encapsulate nonpolar reactants, effectively increasing their local concentration and facilitating reactions. acs.org This technique is particularly useful for reactions involving both hydrophobic and hydrophilic reactants. rsc.orgresearchgate.net The cationic nature of CTAB micelles can stabilize anionic transition states, further promoting the reaction. rsc.orgcdnsciencepub.com

Refluxing is a standard and effective technique for reactions that require prolonged heating. solubilityofthings.comacs.org By heating the reaction mixture to its boiling point and condensing the vapors back into the flask, reactants are not lost to evaporation, allowing the reaction to proceed for extended periods at a constant temperature. solubilityofthings.com For the synthesis of 6′-(4-chlorophenyl)-6a′-nitro-6a′,6b′,7′,9′,10′,12a′-hexahydro-2H,6′H,8′H-spiro[acenaphthylene-1,12′-chromeno[3,4-a]indolizin]-2-one, a reflux period of 18 hours in dry toluene (B28343) using a Dean-Stark apparatus to remove water was employed. nih.gov The optimization of such protocols, including the choice of solvent and temperature, is critical for maximizing product yield. rsc.orgresearchgate.net

The careful selection of starting materials is fundamental to the successful synthesis of the target spirocyclic compound. The synthesis of 6′-(4-chlorophenyl)-6a′-nitro-6a′,6b′,7′,9′,10′,12a′-hexahydro-2H,6′H,8′H-spiro[acenaphthylene-1,12′-chromeno[3,4-a]indolizin]-2-one involves the reaction of acenaphthoquinone, piperidine-2-carboxylic acid, and 2-(4-chlorophenyl)-3-nitro-2H-chromene. nih.gov Similarly, the synthesis of spiro[indole-3,2' Current time information in Bangalore, IN.tubitak.gov.tr-thiazine]-2,4'-diones utilizes isatin (B1672199) and 3-mercaptopropionic acid. ias.ac.in The design of these precursors is guided by the desired final structure and the reaction mechanism. For example, isatin and indane-1,3-dione are common precursors for spirooxindole derivatives. nih.govias.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H25ClN2O4 B12634329 C32H25ClN2O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H25ClN2O4

Molecular Weight

537.0 g/mol

IUPAC Name

(3aR,4S,9aR,9bS)-8-benzoyl-4-(4-chlorobenzoyl)-2-(2,4-dimethylphenyl)-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-1,3-dione

InChI

InChI=1S/C32H25ClN2O4/c1-18-8-13-24(19(2)16-18)35-31(38)26-25-17-22(29(36)20-6-4-3-5-7-20)14-15-34(25)28(27(26)32(35)39)30(37)21-9-11-23(33)12-10-21/h3-17,25-28H,1-2H3/t25-,26-,27-,28+/m1/s1

InChI Key

RRVVZYNZCAXTSD-HPQIJTKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=C(C=CN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C=C(C=CN4C(C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C

Origin of Product

United States

Synthesis of Imidazole Based Ligands and Derivatives of C32h25cln2o4 E.g., 1 2 Aryl 2 Oxoethyl 2 Aryloyl 4,5 Diarylimidazoles

Strategies for Constructing Functionalized Imidazole Ring Systems

The synthesis of functionalized imidazole rings, particularly 1,2,4,5-tetrasubstituted imidazoles, is a cornerstone in the preparation of complex molecules. A prominent method is the Debus-Radziszewski reaction, which is a multicomponent reaction (MCR) that efficiently produces these structures. vjs.ac.vn MCRs are advantageous in modern organic synthesis due to their one-pot nature, which aligns with the principles of green chemistry. echemcom.com

The functionalization of the imidazole scaffold can be achieved with high regioselectivity. nih.gov Methods involving selective metalation and sulfoxide/magnesium exchange allow for the introduction of various substituents, such as aryl groups, allyl groups, and acyl groups, at specific positions on the imidazole ring. nih.gov This level of control is crucial for building the precise architecture required for compounds like C32H25ClN2O4.

Precursor Compounds and Reactant Selection (e.g., 2-aryloyl-4,5-diarylimidazole, 2-bromoacetophenone derivatives)

The synthesis of 2,4,5-triarylimidazoles, a common structural motif, typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849). derpharmachemica.comorientjchem.org Variations of this approach can utilize α-hydroxy ketones or α-ketomonoximes in place of the 1,2-diketone. psu.edu For instance, the reaction of benzil, an aromatic aldehyde, and ammonium acetate is a widely used method. orientjchem.orgscispace.com

In the synthesis of fused ring systems like imidazo[1,2-a]pyrazines, α-bromoketones are key reactants. ucl.ac.uk These can be reacted with an imidazole core to build the fused bicyclic structure. ucl.ac.uk Similarly, the synthesis of imidazo[1,2-a]pyridines can be achieved by reacting 2-aminopyridines with acetophenones or α-bromo/chloroketones. organic-chemistry.orgbio-conferences.org

A selection of common precursors and their roles is detailed in the table below.

Precursor/ReactantRole in SynthesisResulting Structure
Benzil (1,2-diketone)Carbon source for the imidazole backbone2,4,5-Triarylimidazole
Aromatic AldehydeProvides the substituent at the 2-position of the imidazole ring2,4,5-Triarylimidazole
Ammonium AcetateSource of nitrogen for the imidazole ringImidazole ring
2-BromoacetophenoneElectrophilic component for reaction with an imidazoleFused imidazo-heterocycles
2-AminopyridineNucleophilic component for building fused ring systemsImidazo[1,2-a]pyridine

Role of Ammonium Acetate and Acetic Acid in Imidazole Formation

Ammonium acetate plays a dual role in the synthesis of 2,4,5-triaryl-1H-imidazoles. echemcom.comsamipubco.com Primarily, it serves as the nitrogen source, providing the two nitrogen atoms required for the formation of the imidazole ring. echemcom.com Research has shown that increasing the molar ratio of ammonium acetate can accelerate the reaction. echemcom.comsamipubco.com This is because ammonium acetate can dissociate into ammonia and acetic acid in the reaction medium. echemcom.comsamipubco.com

The generated acetic acid can then act as a catalyst for the reaction. echemcom.comsamipubco.com While other catalysts can be used to improve the yield, the presence of a high molar ratio of ammonium acetate is often a key factor in the efficiency of the synthesis. echemcom.comsamipubco.com In some procedures, glacial acetic acid is used as a solvent, which also serves to maintain an acidic pH, typically between 3.5 and 6.5, which is favorable for the reaction. psu.edugoogle.com The acetic acid-ammonium acetate system can also function as a buffer to control the pH of the reaction. google.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of imidazole derivatives, offering several advantages over conventional heating methods. scirp.orgresearchgate.net These benefits include significantly shorter reaction times, higher product yields, and often cleaner reaction profiles. tandfonline.com

Microwave irradiation has been successfully employed in the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. scirp.orgtandfonline.com This method often utilizes solvent-free conditions, further enhancing its "green" credentials. tandfonline.comtandfonline.com For example, the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate can be efficiently carried out under microwave irradiation using a solid support like acidic alumina (B75360) impregnated with ammonium acetate. researchgate.net The use of ionic liquids as catalysts in microwave-assisted imidazole synthesis has also been reported to be effective. vjs.ac.vnscirp.org

The table below summarizes the advantages of microwave-assisted synthesis.

FeatureDescription
Reaction Time Reduced from hours to minutes. tandfonline.com
Yield Often results in higher yields of the desired product. scirp.org
Conditions Enables solvent-free reactions. tandfonline.comtandfonline.com
Purity Can lead to cleaner reaction profiles with fewer side products. tandfonline.com
Efficiency Overall more efficient and environmentally friendly process. tandfonline.com

Application of Imidazole Ligands in Formation of Imidazo[1,2-a]pyrazine (B1224502) Ring Systems

Functionalized imidazole rings can serve as ligands and building blocks for the synthesis of more complex fused heterocyclic systems like imidazo[1,2-a]pyrazines. ucl.ac.uk One strategy involves the reaction of an imidazole core with an α-bromoketone. ucl.ac.uk The imidazole can be prepared by alkylating an N-protected amino acid with an α-bromoketone, followed by cyclization in ammonium acetate. ucl.ac.uk

Another approach to imidazo[1,2-a]pyrazines involves a one-pot, three-component reaction. researchgate.net For instance, the iodine-catalyzed reaction of an aryl aldehyde with 2-aminopyrazine (B29847) and an isocyanide proceeds via a [4+1] cycloaddition to afford the imidazo[1,2-a]pyrazine scaffold. researchgate.net These methods highlight the versatility of imidazole derivatives in constructing diverse and medicinally relevant heterocyclic frameworks.

Synthetic Routes for Tyrosine-Derived this compound Analogues

The amino acid tyrosine, with its phenolic side chain, provides a versatile scaffold for the synthesis of complex molecules and can be a starting point for analogues of this compound.

Derivatization Strategies Involving Tyrosine Scaffolds

The functional groups of L-tyrosine—the α-amino group, α-carboxyl group, and the phenolic hydroxyl group—are all amenable to chemical modification. sci-hub.senih.gov This allows for a wide range of derivatization strategies to produce novel compounds. sci-hub.senih.gov

One strategy involves a "dearomatization-rearomatization" approach for the modification of the phenolic ring. rsc.org In this method, the tyrosine residue is oxidized to generate an electrophilic cyclohexadienone intermediate in situ. rsc.org This intermediate can then undergo a thiol-Michael addition, leading to a functionalized tyrosine derivative. rsc.org

Enzymatic methods also offer highly selective routes for tyrosine derivatization. acs.orgacs.org For example, a tandem enzymatic reaction using a fungal tyrosinase and catechol-O-methyltransferase (COMT) can achieve regioselective alkoxylation of the phenolic group. acs.orgacs.org The tyrosinase first hydroxylates the tyrosine to an L-DOPA intermediate, which is then alkylated by COMT. acs.orgacs.org These enzymatic and chemical strategies provide powerful tools for creating a diverse library of tyrosine-derived molecules. researchgate.net

Reactions with Halogenomethyl Quinoline (B57606) Derivatives

The synthesis of compounds within the this compound structural class can be effectively achieved through reactions involving halogenomethyl quinoline derivatives. This method leverages the reactivity of the halogenomethyl group, typically a chloromethyl or bromomethyl group, attached to a quinoline core structure.

A common synthetic strategy involves the reaction of a 4,7-dichloroquinoline (B193633) with a substituted aminophenol. google.com In a representative example, equimolar amounts of the 4-haloquinoline and the aminophenol derivative are refluxed in a suitable solvent, such as n-propanol. google.com The reaction mixture is then cooled and treated with water and hydrochloric acid before being extracted with an organic solvent like ether. google.com

Another approach involves the reaction of a 4-chloro-6,7-dimethoxyquinoline (B44214) with L-methionine in the presence of methanesulfonic acid. nih.gov This is followed by a reaction with benzyl (B1604629) bromide and subsequent amine substitution at the C-4 position using a substituted aniline (B41778) in the presence of a catalytic amount of concentrated HCl. nih.gov

The progress of these reactions is often monitored using thin-layer chromatography (TLC) to determine the point of completion. academie-sciences.fr

Purification and Isolation Techniques for this compound Compounds

Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, byproducts, and other impurities. The most common and effective methods for achieving high purity are recrystallization and column chromatography.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. cerritos.edupitt.edu The process generally involves dissolving the impure compound in a hot solvent to create a saturated solution, followed by slow cooling to induce crystallization of the desired compound while impurities remain dissolved in the mother liquor. uct.ac.zaualberta.ca

The selection of an appropriate solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. cerritos.eduualberta.ca Common solvents used for the recrystallization of quinoline derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof, such as methanol-acetone or ethanol-water. google.comacademie-sciences.frsapub.org

The general steps for recrystallization are as follows:

Solvent Selection: Testing the solubility of the crude product in various solvents to find the most suitable one. mit.edu

Dissolution: Dissolving the crude solid in a minimum amount of the chosen hot solvent. ualberta.ca

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them. ualberta.ca

Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often in an ice bath, to promote the formation of pure crystals. cerritos.eduualberta.ca

Isolation: The purified crystals are collected by vacuum filtration, typically using a Büchner funnel. pitt.eduuct.ac.za

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities from their surface and then dried. pitt.eduuct.ac.za

For some quinoline derivatives, recrystallization from a mixture of ethyl acetate and dichloromethane (B109758) has proven effective, sometimes eliminating the need for column chromatography. nih.gov

Interactive Table: Common Recrystallization Solvents for Quinoline Derivatives

Solvent/Solvent SystemCompound TypeReference
Methanol-Acetone MixtureQuinoline Derivatives google.com
EthanolQuinoline Derivatives academie-sciences.fr
Ethanol/Water MixtureQuinoline-2-one Derivatives sapub.org
Ethyl Acetate/DichloromethaneQuinoline Derivatives nih.gov

Chromatographic Separation Methodologies (e.g., Column Chromatography)

Column chromatography is a powerful purification technique used to separate individual chemical compounds from a mixture. miamioh.edu It relies on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. column-chromatography.com For the purification of quinoline derivatives like this compound, silica (B1680970) gel is a commonly used stationary phase. column-chromatography.comgoogle.com

The process involves packing a glass column with the stationary phase and then loading the crude product mixture onto the top. miamioh.edu A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. miamioh.edu Compounds with lower polarity and weaker interactions with the polar silica gel travel down the column more quickly, while more polar compounds are retained longer. mendelset.com

The choice of eluent is crucial for effective separation. A gradient of solvents with increasing polarity is often used. For instance, a mixture of ethyl acetate and hexanes or ethyl acetate and petroleum ether is frequently employed for the separation of quinoline compounds. miamioh.edugoogle.com The fractions are collected as they exit the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. miamioh.eduwisdomlib.org

Interactive Table: Typical Column Chromatography Parameters for Quinoline Derivatives

Stationary PhaseMobile Phase (Eluent)Elution ModeReference
Silica GelEthyl Acetate/HexanesGradient miamioh.edu
Silica GelEthyl Acetate/Petroleum EtherGradient google.com
Silica GelDichloromethane/MethanolGradient cup.edu.cn
Alumina/Silica GelPetroleum Ether/DichloromethaneStepwise cup.edu.cn

Structural Elucidation and Spectroscopic Characterization of C32h25cln2o4 Compounds

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful and non-destructive analytical method used to determine the detailed three-dimensional structure of molecules in their crystalline form. carleton.eduuni-ulm.de The technique relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. carleton.edu

The diffraction data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, a related chloro-nitro compound, C22H14ClN3O3, was found to crystallize in the triclinic system with the space group Pī. niscpr.res.in The triclinic system is the least symmetrical of the seven crystal systems, characterized by vectors of unequal length and angles that are not 90°. wikipedia.org The space group provides information on the symmetry operations within the unit cell. ucl.ac.uk

Table 1: Illustrative Crystallographic Data for a Related Triclinic Compound This table presents data for C22H14C1N3O3 as an example to illustrate typical crystallographic parameters.

ParameterValue niscpr.res.in
Crystal SystemTriclinic
Space Group
a (Å)8.296(4)
b (Å)9.726(5)
c (Å)11.976(6)
α (°)90.953(7)
β (°)105.081(7)
γ (°)100.693(8)
Volume (ų)914.7(8)
Z2

The molecular structure of C32H25ClN2O4 contains several heterocyclic ring systems, each adopting specific conformations to minimize steric strain. In the crystal structure of this compound, the six-membered pyran ring is found in an envelope conformation. researchgate.netresearchgate.netresearchgate.netresearchgate.net The six-membered piperidine (B6355638) ring adopts a stable chair conformation. researchgate.netresearchgate.netresearchgate.netresearchgate.net Furthermore, the five-membered pyrrolidine (B122466) rings within the molecule exhibit twist conformations. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 2: Ring Conformations in this compound

Ring SystemConformation
PyranEnvelope researchgate.netresearchgate.netresearchgate.netresearchgate.net
PiperidineChair researchgate.netresearchgate.netresearchgate.netresearchgate.net
PyrrolidineTwist researchgate.netresearchgate.netresearchgate.netresearchgate.net

The stability of the crystal lattice is reinforced by a network of hydrogen bonds. Intramolecular hydrogen bonding, which occurs within a single molecule, is a key feature of this compound. researchgate.netvaia.com Specifically, a C—H⋯O intramolecular hydrogen bond is present, creating an S(7) ring motif. researchgate.net This type of interaction involves a hydrogen atom bonded to a carbon atom acting as a hydrogen bond donor, and an oxygen atom acting as the acceptor. rsc.org In addition to C—H⋯O bonds, the presence of C—H⋯Cl hydrogen bonds has also been noted in the crystal structure. researchgate.net These interactions, while weaker than conventional hydrogen bonds, play a significant role in dictating the molecule's conformation and packing in the solid state. researchgate.netchemguide.co.uk

In some crystal structures, certain atoms or groups of atoms may occupy multiple positions, a phenomenon known as atomic disorder. osti.govosti.gov In the crystal lattice of this compound, the two oxygen atoms of the nitro group are observed to be disordered. researchgate.net This indicates that the nitro group does not maintain a single, fixed orientation within the crystal but rather exists as a statistical average of multiple positions. Such disorder is refined during the crystallographic analysis to accurately model the electron density. researchgate.net

Advanced Spectroscopic Methods for Structural Assignment

In conjunction with X-ray crystallography, various spectroscopic techniques are employed to confirm the molecular structure of new compounds. mdpi.com Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information. rsc.orgtubitak.gov.trsemanticscholar.org IR spectroscopy is used to identify the presence of specific functional groups, such as C=O (carbonyl) and N-H bonds, by observing their characteristic vibrational frequencies. semanticscholar.org ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, helping to piece together the carbon-hydrogen framework of the molecule. rsc.org Mass spectrometry determines the molecular weight and can provide clues about the molecular formula and fragmentation patterns. tubitak.gov.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

For a spiro[indolo-3,10´-indeno[1,2-b]quinolin]-2,4,11´-trione derivative with the formula this compound, ¹H-NMR spectra, typically recorded in DMSO-d6, are expected to show distinct signals. rsc.org A singlet for the NH proton of the indole (B1671886) ring is anticipated around δ 10.9-11.1 ppm. rsc.org The aromatic protons would appear as a complex multiplet in the region of δ 7.0-8.0 ppm. rsc.org Protons of the aliphatic parts of the molecule, such as CH2 groups, would resonate further upfield. rsc.org

In the case of imidazole (B134444) derivatives, specifically 1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazoles which are precursors to more complex structures, the methylene (B1212753) protons (CH2) are observed as a singlet at approximately 5.70-6.0 ppm in DMSO-d6. tubitak.gov.tr The aromatic protons appear in their expected regions between δ 6.8-8.4 ppm. tubitak.gov.tr

¹³C-NMR spectra provide insight into the carbon skeleton. For the spiro-trione structure, signals for the carbonyl carbons (C=O) are expected to be the most downfield, appearing in the range of δ 179-191 ppm. rsc.org The numerous aromatic and quaternary carbons would populate the δ 100-160 ppm region, while aliphatic carbons would be found at higher field strengths. rsc.org

Table 1: Representative NMR Spectroscopic Data

Structure Type Technique Signal (ppm) Assignment
Spiro[indolo-3,10´-indeno[1,2-b]quinolin]-2,4,11´-trione ¹H-NMR ~11.0 N-H (indole)
~7.0-8.0 Ar-H
¹³C-NMR ~179-191 C=O
~100-160 Ar-C
1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazole ¹H-NMR ~5.7-6.0 -CH₂-

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For spiro[indolo-3,10´-indeno[1,2-b]quinolin]-2,4,11´-trione derivatives, the IR spectra show characteristic absorption bands for various functional groups. rsc.org Strong stretching vibrations for the carbonyl (C=O) groups are typically observed in the range of 1600-1760 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring usually appears as a sharp band around 3400-3450 cm⁻¹. rsc.org

In the case of 1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazole ligands, characteristic carbonyl (C=O) stretching bands are prominent. These are often observed in the regions of 1615-1702 cm⁻¹. tubitak.gov.trsemanticscholar.org The presence of these bands is a key indicator of the diketone structure of these precursors. tubitak.gov.tr

Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)

Structure Type Frequency (cm⁻¹) Vibrational Mode Functional Group
Spiro[indolo-3,10´-indeno[1,2-b]quinolin]-2,4,11´-trione ~1757, 1645 Stretching C=O

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The calculated molecular weight for this compound is approximately 537.01 g/mol . Studies on various isomers with this formula have utilized mass spectrometry to confirm their successful synthesis. rsc.orgtubitak.gov.trsemanticscholar.org For instance, electron spray ionization (ESI) is a common method used to generate ions from these complex molecules for analysis. tubitak.gov.tr

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental method used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated values to confirm the empirical and molecular formula.

For a spiro[indolo-3,10´-indeno[1,2-b]quinolin]-2,4,11´-trione derivative with the formula this compound, the elemental analysis showed close agreement between the calculated and found values, confirming its composition. rsc.org In contrast, data reported for an imidazole ligand (designated L4) with the same molecular formula showed some deviation between the theoretical and experimentally determined values, particularly for carbon content. semanticscholar.org

Table 3: Elemental Analysis Data for this compound

Structure Type Element Calculated (%) Found (%) Reference
Spiro[indolo-3,10´-indeno[1,2-b]quinolin]-2,4,11´-trione C 71.57 71.69 rsc.org
H 4.69 4.62 rsc.org
N 5.22 5.34 rsc.org
1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazole (L4) C 61.74 58.86 semanticscholar.org
H 3.83 3.42 semanticscholar.org

Conformational Analysis and Stereochemical Investigations of C32h25cln2o4 Structures

Detailed Examination of Ring System Conformations (e.g., Pyran, Piperidine (B6355638), Pyrrolidine (B122466), and Imidazole (B134444) ring conformations)

Pyran Ring Conformations: The six-membered pyran ring, analogous to cyclohexane, can adopt several conformations, with the chair form being the most stable. pnas.orgvedantu.com However, boat, skew-boat, and half-chair conformations are also possible and can be populated depending on the substitution pattern and fusion to other rings. pnas.orgnih.govresearchgate.net In a complex structure, the pyran ring's conformation is influenced by steric and electronic interactions with adjacent rings and substituents. For instance, single-crystal X-ray analysis of pyranochromene derivatives has shown that the central pyran ring can adopt half-chair or sofa conformations depending on the specific substitution. nih.govresearchgate.net The presence of bulky substituents can favor conformations that minimize steric strain, even if they are higher in energy for the parent, unsubstituted ring. rsc.org

Piperidine Ring Conformations: The piperidine ring, a saturated six-membered heterocycle containing nitrogen, also predominantly adopts a chair conformation. cdnsciencepub.comwuxiapptec.com Substituents on the piperidine ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to avoid 1,3-diaxial interactions. However, factors such as hydrogen bonding and stereoelectronic effects can sometimes favor the axial orientation. d-nb.info For instance, studies on 2,6-dimethylpiperidine (B1222252) derivatives have shown that the piperidine rings can adopt a single dominant conformation where the methyl groups are in axial positions. cdnsciencepub.com The conformational flexibility of piperidines is a key factor in their biological activity, and creating more rigid analogues can sometimes lead to an increase in potency by reducing the entropic penalty of binding to a target. chemrxiv.org

Pyrrolidine Ring Conformations: The five-membered pyrrolidine ring is non-planar and exists in a continuous state of dynamic equilibrium between various envelope (E) and twist (T) conformations. beilstein-journals.orgnih.gov These conformations are described by a pseudorotation phase angle (P) and a maximum puckering amplitude (Φmax). beilstein-journals.orgnih.gov The energy barrier between these conformations is low, allowing for rapid interconversion. The specific preferred conformation can be influenced by the substitution pattern and the electronic environment, including the pH of the solution. rsc.orgrsc.org For example, in certain N-substituted pyrrolidines, the protonation state can lock the ring into a specific conformation. rsc.orgrsc.org Quantum mechanical calculations have shown that for some phenyl-substituted pyrrolidines, the Cγ-endo pucker is more stable than the Cγ-exo form. frontiersin.org

Imidazole Ring Conformations: The imidazole ring is an aromatic five-membered heterocycle. While the ring itself is planar due to its aromaticity, its orientation relative to the rest of the molecule is a key conformational feature. The rotation around the bond connecting the imidazole ring to the larger molecular scaffold can be influenced by steric hindrance and electronic interactions with neighboring groups. lew.roresearchgate.net In complex structures, the imidazole ring can engage in various non-covalent interactions, such as hydrogen bonding and stacking, which can stabilize specific conformations. nih.gov

Table 1: Common Conformations of Constituent Ring Systems

Ring System Common Conformations Key Characteristics
Pyran Chair, Boat, Skew-Boat, Half-Chair pnas.orgvedantu.com The chair conformation is generally the most stable. pnas.org
Piperidine Chair, Boat, Twist-Boat cdnsciencepub.comwuxiapptec.com Substituents prefer equatorial positions to minimize steric strain.
Pyrrolidine Envelope, Twist beilstein-journals.orgnih.gov Rapid interconversion between conformations due to low energy barriers. researchgate.net
Imidazole Planar nih.gov The orientation relative to the molecular scaffold is a key conformational variable. lew.ro

Analysis of Stereoisomerism and Diastereomeric Relationships

The presence of multiple stereocenters in a molecule with the formula C32H25ClN2O4 gives rise to a variety of stereoisomers, including enantiomers and diastereomers. numberanalytics.com Chirality in such heterocyclic compounds can arise from asymmetric carbon atoms or other heteroatoms within the ring systems. numberanalytics.com

The specific three-dimensional arrangement of substituents at each stereocenter defines a particular diastereomer. Diastereomers have different physical and chemical properties, including distinct conformational preferences. The relative orientation of substituents can lead to unique intramolecular interactions, such as hydrogen bonding or steric repulsion, which in turn dictate the most stable conformation for each diastereomer.

For example, the relative stereochemistry of substituents on the piperidine or pyrrolidine rings can lock the ring into a specific chair or envelope conformation, respectively. The interplay between the conformations of the different ring systems creates a unique and complex three-dimensional shape for each diastereomer. The stereoselective synthesis of such complex molecules is crucial to obtain the desired isomer with the intended biological activity. researchgate.net

Energetic Considerations in Conformational Preferences

Steric Strain: This arises from the repulsion between non-bonded atoms that are in close proximity. In cyclic systems, this includes torsional strain from eclipsing bonds and steric hindrance from bulky substituents. For example, the preference for equatorial substituents in a piperidine ring is to minimize steric strain from 1,3-diaxial interactions. d-nb.info

Hydrogen Bonding: Intramolecular hydrogen bonds can significantly stabilize a particular conformation by forming a favorable ring-like structure. This is often a deciding factor in the conformational landscape of molecules with hydroxyl or amine groups. rsc.org

The relative energies of different conformers can be quantified by their A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. rsc.org While originally developed for cyclohexanes, this concept can be extended to heterocyclic systems like piperidine to estimate the steric and electronic preferences of various substituents. nih.gov

Table 2: Factors Influencing Conformational Stability

Factor Description Example
Steric Strain Repulsion between non-bonded atoms in close proximity. 1,3-diaxial interactions in a chair conformation of piperidine.
Electronic Effects Influence of bond dipoles, hyperconjugation, and electrostatic interactions. The preference of electronegative substituents for certain positions. beilstein-journals.org
Hydrogen Bonding Intramolecular hydrogen bonds stabilizing specific conformations. A hydroxyl group forming a hydrogen bond with a nitrogen atom in a nearby ring. rsc.org

Computational Approaches to Conformational Landscape Exploration

Due to the complexity and flexibility of a molecule like this compound, computational methods are indispensable tools for exploring its conformational landscape. slideshare.netifes.edu.br These approaches allow for the prediction of stable conformers and the estimation of their relative energies.

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. Force fields, which are sets of parameters that describe the potential energy of different types of bonds, angles, and dihedrals, are used to calculate the conformational energy. slideshare.net MM methods are computationally efficient and are well-suited for performing conformational searches on large molecules. researchgate.net

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more accurate description of the electronic structure and energies of molecules. researchgate.netrsc.org These methods are often used to refine the geometries and energies of the low-energy conformers identified by molecular mechanics. rsc.org

Conformational Search Algorithms: To explore the vast conformational space of a flexible molecule, various search algorithms are employed. These include systematic searches, which rotate all rotatable bonds by a certain increment, and stochastic methods like Monte Carlo simulations. slideshare.net These algorithms aim to identify all low-energy conformers on the potential energy surface. lew.ro

The combination of these computational techniques provides a powerful platform for a detailed understanding of the conformational preferences and stereochemical properties of complex molecules like this compound, which is essential for rationalizing their properties and designing new derivatives. wgtn.ac.nznih.gov

Theoretical Chemistry and Computational Modeling of C32h25cln2o4 Compounds

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. In the analysis of C32H25ClN2O4, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been utilized to optimize the molecular geometry and elucidate its electronic properties.

These calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, the electrostatic potential (ESP) map, another output of DFT calculations, visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.5 D

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure. For this compound, DFT calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the presence of specific functional groups and to aid in the assignment of experimental peaks. Similarly, predicted ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the molecular structure and the assignment of specific resonances. This synergy between computational prediction and experimental validation provides a high degree of confidence in the determined structure of this compound.

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations for this compound can be performed to explore its conformational landscape and assess the stability of different spatial arrangements of its atoms.

By simulating the molecule's movement over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. Analysis of parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can reveal the flexibility of different parts of the molecule. For a complex, multi-ring system like this compound, MD simulations are crucial for understanding its three-dimensional structure and how it might change in different environments. For instance, studies on similar spirooxindole derivatives have utilized MD simulations to understand their stable binding within biological targets.

Analysis of Intra- and Intermolecular Interactions through Computational Methods

The structure and properties of this compound are significantly influenced by a network of intra- and intermolecular interactions. Computational methods such as Hirshfeld surface analysis are employed to visualize and quantify these interactions in the crystalline state.

Hirshfeld surface analysis maps various intermolecular contacts, such as hydrogen bonds and van der Waals forces, and presents them in a two-dimensional "fingerprint plot." This allows for a detailed understanding of how molecules of this compound pack together in a crystal lattice and which interactions are most significant in stabilizing the crystal structure. Intramolecular hydrogen bonds, for example, play a crucial role in determining the molecule's conformation.

Reaction Mechanism Pathway Elucidation via Computational Chemistry

Computational chemistry provides a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For the synthesis of this compound, which is often formed through multi-component reactions, computational studies can identify the transition states and intermediates involved in the reaction pathway.

By calculating the activation energies for different possible routes, researchers can determine the most likely mechanism for the formation of the dispirooxindolopyrrolidine core. This not only provides fundamental insights into the reaction but can also guide the optimization of reaction conditions to improve yields and selectivity. For related pyrrolidinedione derivatives, computational studies have been used to elucidate the mechanism of their synthesis, including key steps like Michael addition and subsequent rearrangements.

Future Directions and Emerging Research Avenues for C32h25cln2o4 Chemical Systems

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic molecules like those represented by C32H25ClN2O4 is often a multi-step process that can be resource-intensive. Future research will heavily focus on developing more efficient and environmentally benign synthetic strategies. researchgate.netijrpr.com The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are central to this effort. ijpsjournal.comnumberanalytics.com

Emerging methodologies that promise to revolutionize the synthesis of these compounds include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and enhanced product purity compared to conventional heating methods. ijpsjournal.comnih.gov

Biocatalysis: The use of enzymes as natural catalysts offers high selectivity and specificity under mild reaction conditions. ijrpr.com This approach can lead to the synthesis of complex molecules with high enantioselectivity while minimizing side reactions and environmental impact. ijrpr.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, safety, and scalability compared to traditional batch processing.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that can streamline synthetic routes by eliminating the need for pre-functionalized starting materials, thus reducing step counts and waste generation.

Synthetic Method Key Advantages Relevance to this compound Systems
Microwave-Assisted SynthesisRapid reaction times, increased yields, higher purity. ijpsjournal.comEfficient construction of the complex heterocyclic core.
BiocatalysisHigh chemo-, regio-, and stereoselectivity; mild conditions. ijrpr.comPrecise installation of chiral centers.
Flow ChemistryEnhanced safety, scalability, and process control.Safer handling of potentially hazardous reagents and intermediates.
C-H ActivationIncreased atom economy, reduced number of synthetic steps.More direct and efficient assembly of the molecular scaffold.

Exploration of Undiscovered Isomers and Structural Analogues

The specific chemical formula this compound can correspond to a vast number of isomers—molecules with the same atoms but different arrangements. Each unique arrangement can possess distinct biological activities. A systematic exploration of these isomers is a critical frontier. For instance, modifying the position of the chlorine atom or other substituents on the aromatic rings can drastically alter the molecule's interaction with a biological target. acs.orgdovepress.com

Beyond isomers, the design and synthesis of structural analogues offer a pathway to optimize therapeutic properties. mdpi.comnih.gov This involves making targeted chemical modifications to a known bioactive scaffold. mdpi.com For a this compound-based kinase inhibitor, for example, this could involve:

Halogen Substitution: Replacing the chlorine atom with fluorine, bromine, or iodine to modulate electronic properties and binding interactions.

Scaffold Hopping: Replacing a core structural element, like a naphthalene (B1677914) ring, with a different heterocyclic or carbocyclic system to discover novel chemical scaffolds with similar or improved activity. nih.gov

Functional Group Modification: Altering or replacing functional groups, such as hydroxyl or methoxy (B1213986) groups, to improve properties like solubility, metabolic stability, or target affinity.

The exploration of such analogues is crucial for developing structure-activity relationships (SARs), which guide the design of more potent and selective drug candidates. dovepress.com

Modification Strategy Rationale Potential Outcome for this compound Analogues
Isomeric RestructuringPositional isomers can have vastly different binding affinities and physical properties. acs.orgDiscovery of a more potent or selective kinase inhibitor.
Halogen ExchangeModulates lipophilicity, hydrogen bonding capacity, and metabolic stability.Improved pharmacokinetic profile.
Scaffold HoppingExplores new intellectual property space and can lead to improved drug-like properties. nih.govIdentification of novel, patentable chemical series.
Functional Group InterconversionFine-tunes solubility, cell permeability, and target engagement.Enhanced bioavailability and therapeutic efficacy.

Integration of Machine Learning and Artificial Intelligence in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. cam.ac.uk For this compound systems, AI and ML can be applied at multiple stages: mdpi.com

De Novo Design: Generative AI models can propose entirely new molecular structures with desired properties, such as high affinity for a specific kinase target. nih.govdrugtargetreview.comoncodesign-services.com These models can be trained on existing chemical data to "learn" the rules of chemistry and generate novel, synthesizable candidates. acs.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. researchgate.netnih.gov This allows researchers to prioritize the most promising analogues for synthesis, saving time and resources.

Reaction Prediction: AI platforms are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes, streamlining the path from molecular design to laboratory synthesis. cam.ac.uk

AI/ML Application Description Impact on this compound Research
Generative ModelsAI algorithms create novel molecular structures optimized for specific properties (e.g., binding affinity, low toxicity). acs.orgRapid generation of diverse and potent inhibitor candidates.
Predictive QSARMachine learning models predict the activity and properties of unsynthesized molecules. researchgate.netPrioritization of synthetic targets, reducing experimental costs.
Retrosynthesis PlanningAI tools suggest synthetic pathways for complex target molecules.Acceleration of the synthesis of promising AI-designed compounds.

Advancements in High-Resolution Spectroscopic and Crystallographic Techniques

Unambiguous determination of a molecule's three-dimensional structure is paramount in chemistry. nih.gov While NMR spectroscopy is a cornerstone for structural elucidation in solution, single-crystal X-ray diffraction has been the definitive method for solid-state analysis. swinburne.edu.auacs.org However, growing crystals suitable for X-ray diffraction can be a major bottleneck, especially for complex molecules. acs.orgeldico-scientific.com

Future research on this compound systems will benefit immensely from cutting-edge analytical techniques:

High-Resolution NMR (HR-NMR): Advances in high-field magnets and cryogenically cooled probes enhance the sensitivity and resolution of NMR spectroscopy. creative-biostructure.comprimescholars.com Multidimensional NMR techniques (e.g., COSY, NOESY) are invaluable for determining the connectivity and spatial arrangement of atoms in complex molecules in their solution state. swinburne.edu.aucreative-biostructure.com

Microcrystal Electron Diffraction (MicroED): This cryo-electron microscopy (cryo-EM) based technique is a game-changer for structural chemistry. nih.govacs.org MicroED can determine high-resolution atomic structures from nanocrystals that are millions of times smaller than what is required for traditional X-ray diffraction. thermofisher.comwebflow.ioresearchgate.net This allows for the rapid and routine structural determination of complex organic molecules from simple powders, overcoming the crystallization hurdle. nih.goveldico-scientific.com

Integrated Techniques: The combination of multiple analytical methods, such as HPLC, mass spectrometry (MS), and NMR, provides a more complete picture of complex chemical systems. creative-biostructure.comprimescholars.com

These advanced techniques will enable researchers to confirm the precise structure of synthesized this compound isomers and analogues, validate computational models, and understand their interactions with biological targets at an atomic level.

Technique Key Advancement Information Gained for this compound
High-Field NMRIncreased sensitivity and resolution. solubilityofthings.comDetailed solution-state 3D structure and conformational dynamics.
MicroEDStructure determination from nanocrystals. thermofisher.comresearchgate.netUnambiguous solid-state atomic structure without the need for large single crystals.
NMR CrystallographyIntegration of NMR and crystallographic data. creative-biostructure.comHigh-resolution structures of materials that are difficult to crystallize.
In-situ/Time-resolved CrystallographyStudying structures under reaction conditions or during dynamic processes. numberanalytics.comInsights into reaction mechanisms and material behavior.

Q & A

Q. Q. How can researchers avoid overgeneralizing mechanistic insights from limited C32H25ClN2O4 datasets?

  • Methodological Answer : Frame conclusions using cautious language (e.g., "suggests" vs. "proves"). Perform power analyses pre-study to determine minimum sample sizes. Disclose limitations in discussion sections, such as unexplored solvent systems or unvalidated computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.